Product packaging for Isoxazol-3-yl-acetic acid hydrazide(Cat. No.:)

Isoxazol-3-yl-acetic acid hydrazide

Cat. No.: B8507751
M. Wt: 141.13 g/mol
InChI Key: IGBHOJLSRNQSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazol-3-yl-acetic acid hydrazide is a versatile chemical intermediate in organic synthesis and medicinal chemistry research . Its structure, featuring a reactive hydrazide group linked to an isoxazole heterocycle, makes it a valuable precursor for constructing more complex molecules. The compound has been documented as a key starting material in the synthesis of Schiff bases, such as its condensation product with isatin (2-(1,2-benzisoxazol-3-yl)-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide), which are of significant interest in the development of novel heterocyclic compounds . The broader class of isoxazole derivatives is well-known for its wide spectrum of pharmacological activities in scientific literature, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory properties . As a hydrazide derivative of a isoxazole core, this compound provides researchers with a versatile scaffold for drug discovery and the exploration of structure-activity relationships. It is strictly for use in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B8507751 Isoxazol-3-yl-acetic acid hydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(1,2-oxazol-3-yl)acetohydrazide

InChI

InChI=1S/C5H7N3O2/c6-7-5(9)3-4-1-2-10-8-4/h1-2H,3,6H2,(H,7,9)

InChI Key

IGBHOJLSRNQSMW-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CC(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Isoxazol-3-yl-acetic Acid Hydrazide

The synthesis of this compound is primarily achieved through a two-step process: the formation of an appropriate isoxazol-3-yl-acetate ester followed by its conversion to the desired hydrazide.

Synthesis from Precursor Carboxylic Acids and Esters (e.g., 4-Hydroxycoumarin (B602359), Isoxazolyl Acetates)

The foundational isoxazole (B147169) ring system can be constructed through various synthetic strategies. One common approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). jocpr.com While direct synthesis from 4-hydroxycoumarin is not a primary route to isoxazol-3-yl-acetic acid, the principles of isoxazole formation from β-keto esters are highly relevant.

The more direct precursor is an ester of isoxazol-3-yl-acetic acid, such as ethyl isoxazol-3-yl-acetate. The synthesis of such esters can be accomplished by reacting a suitable three-carbon synthon with a source of the N-O fragment. For instance, the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride can lead to the formation of isoxazolone derivatives, which can be further modified. nih.govorientjchem.org A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from a primary nitro compound, with an enamine. nih.gov

Although not leading directly to the 3-acetic acid moiety, the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate from ethyl β-pyrrolidinocrotonate and 1-nitropropane (B105015) illustrates a robust method for creating the isoxazole core that can be adapted for different substitution patterns. nih.gov

Hydrazinolysis Reactions in Synthesis Protocols

The pivotal step in forming this compound is the hydrazinolysis of its corresponding ester. This reaction involves the treatment of the ester, typically the ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303). The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. This is a widely employed and efficient method for the preparation of hydrazides from their ester precursors.

For example, the synthesis of (4-nitroimidazol-1-yl) acetic acid hydrazide is achieved by reacting methyl (4-nitroimidazol-1-yl) acetate (B1210297) with hydrazine hydrate in ethanol. Similarly, 2-(9H-carbazol-9-yl) acetohydrazide is prepared by heating ethyl 2-(9H-carbazol-9-yl) acetate with hydrazine hydrate in ethanol. These examples demonstrate the general applicability and reliability of this transformation for producing acetic acid hydrazide derivatives of various heterocyclic systems.

A typical laboratory procedure would involve refluxing the isoxazol-3-yl-acetate ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product hydrazide often precipitates from the reaction mixture upon cooling or can be isolated by removal of the solvent followed by crystallization.

Development of One-Pot Synthesis Procedures

While a specific one-pot synthesis for this compound is not extensively documented, the development of one-pot methodologies for the synthesis of isoxazole derivatives is an active area of research. Many of these methods focus on the three-component reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride to generate substituted isoxazolones. nih.govorientjchem.org These reactions are often facilitated by various catalysts in aqueous media, aligning with the principles of green chemistry.

Extending these one-pot strategies to directly yield the hydrazide would likely involve the in-situ formation of the isoxazole ester followed by the introduction of hydrazine hydrate in the same reaction vessel. However, the compatibility of the reagents and the need for sequential, controlled reaction conditions present significant synthetic challenges that are yet to be specifically overcome for this target molecule in a single pot.

Derivatization Strategies and Analog Generation

The hydrazide functional group in this compound is a versatile handle for further chemical modification, allowing for the generation of a diverse library of analogs.

Condensation Reactions with Carbonyl Compounds

A primary derivatization strategy for hydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction readily forms hydrazones, which are compounds containing a C=N-N linkage.

The reaction of this compound with an aldehyde or ketone, typically in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol, yields the corresponding N'-substituted hydrazone. nih.gov These products are often referred to as Schiff bases in a broader context.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of the stable hydrazone. A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, allowing for the introduction of diverse substituents.

For instance, the synthesis of novel pyrazole-hydrazone derivatives containing an isoxazole moiety has been reported, where a pyrazole (B372694) carbohydrazide (B1668358) is condensed with various aldehydes and ketones. orientjchem.org This provides a strong precedent for the analogous reactions of this compound. The resulting hydrazones can be characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, with the formation of the C=N bond being a key diagnostic feature. nih.govorientjchem.org

The synthesis of these hydrazone derivatives is of significant interest as it introduces new structural motifs and allows for the modulation of the physicochemical properties of the parent molecule.

Subsequent Cyclization to Form Fused Heterocyclic Systems

The hydrazide functional group of this compound is a reactive handle for the construction of fused heterocyclic rings. Through condensation and cyclization reactions with appropriate bifunctional reagents, a variety of five- and six-membered heterocyclic systems can be appended to the isoxazole core.

Thiazolidinones: The reaction of this compound with thioglycolic acid or its esters in a suitable solvent, often with a dehydrating agent, leads to the formation of thiazolidinone derivatives. This transformation involves the initial formation of a thioglycolate amide intermediate, which then undergoes intramolecular cyclization to yield the five-membered thiazolidinone ring.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through several methods. A common approach involves the cyclodehydration of a diacylhydrazine intermediate. mdpi.comnih.gov This can be achieved by reacting the hydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). mdpi.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Another route is the oxidative cyclization of an acylhydrazone, formed by the condensation of the hydrazide with an aldehyde. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Reagents like iodine in the presence of a base or other oxidizing agents can facilitate this transformation. mdpi.comopenmedicinalchemistryjournal.com The use of carbon disulfide in a basic medium can also lead to the formation of 2-mercapto-1,3,4-oxadiazole derivatives. mdpi.com

Pyrazoles: The synthesis of fused pyrazole systems can be achieved by reacting this compound with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with a β-diketone, followed by acid- or base-catalyzed cyclization, yields the corresponding pyrazole derivative. nih.govamazonaws.com The Vilsmeier-Haack reagent has also been employed to cyclize hydrazones into pyrazoles. amazonaws.comresearchgate.net

Pyridazines: The reaction of this compound with 1,4-dicarbonyl compounds, such as γ-diketones, can lead to the formation of pyridazine (B1198779) derivatives. uobaghdad.edu.iq This reaction typically proceeds through the formation of a dihydropyridazine (B8628806) intermediate which can then be oxidized to the aromatic pyridazine.

Functional Group Modifications on the Isoxazole Ring and Acetyl Hydrazide Moiety

Beyond cyclization reactions, both the isoxazole ring and the acetyl hydrazide moiety of this compound can be subjected to various functional group interconversions.

On the Isoxazole Ring: The isoxazole ring, while aromatic, can undergo certain electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid ring cleavage. researchgate.net Halogenation, for instance, can introduce reactive handles for further cross-coupling reactions. beilstein-journals.org The nitrogen atom of the isoxazole ring can be N-methylated. researchgate.net

On the Acetyl Hydrazide Moiety: The hydrazide functionality is highly versatile. It can be acylated to form diacylhydrazines, which are precursors for oxadiazoles. mdpi.comnih.gov Condensation with aldehydes and ketones yields hydrazones, which can be further cyclized or used as ligands. nih.gov The terminal amino group can also be converted into other nitrogen-containing functional groups, such as thiosemicarbazides by reaction with isothiocyanates. nih.gov These thiosemicarbazides can then be cyclized to form triazoles. nih.gov

Synthesis of Polyheterocyclic and Bridged Isoxazole Derivatives

The strategic combination of cyclization and functional group modification reactions allows for the construction of complex polyheterocyclic and bridged systems containing the isoxazole core. For example, a thiazolidinone ring fused to the acetyl hydrazide moiety can be further functionalized on the thiazolidinone ring itself. Similarly, a pyrazole ring formed from the hydrazide can be a platform for the annulation of another heterocyclic ring. The synthesis of such complex structures often involves multi-step sequences, where this compound serves as a crucial starting block.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This trend has also impacted the synthesis of isoxazole derivatives, with a growing emphasis on metal-free pathways, energy-efficient techniques, and regioselective control.

Metal-Free Synthetic Pathways

While metal-catalyzed reactions have been instrumental in isoxazole synthesis, there is a significant drive towards developing metal-free alternatives to avoid potential metal contamination in final products and reduce environmental impact. rsc.org A prominent metal-free approach for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.netrsc.org This method offers a high degree of regioselectivity and functional group tolerance. rsc.org Organocatalysis has also emerged as a powerful tool, with catalysts like DABCO being used in the synthesis of isoxazole derivatives. rsc.org

Ultrasonication-Assisted Reaction Methodologies

Ultrasound irradiation has been increasingly recognized as a green and efficient method for promoting organic reactions. elifesciences.orgpreprints.org In the context of isoxazole synthesis, ultrasonication offers several advantages, including significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. elifesciences.orgpreprints.orgnih.gov This technique can be applied to various steps in the synthesis of isoxazole derivatives, from the initial formation of the heterocyclic ring to subsequent functionalization reactions. nih.govresearchgate.net The use of ultrasound aligns with the principles of green chemistry by improving energy efficiency and often enabling the use of more environmentally benign solvents. elifesciences.orgpreprints.org

Regioselective Synthesis of Functionalized Isoxazoles

The ability to control the regioselectivity of reactions is crucial for the efficient synthesis of specifically substituted isoxazole derivatives. In the context of 1,3-dipolar cycloaddition reactions, the choice of reactants and reaction conditions can dictate the orientation of the dipole and dipolarophile, leading to the preferential formation of one regioisomer over another. organic-chemistry.org For instance, the reaction of terminal alkynes with in situ generated nitrile oxides often proceeds with high regioselectivity. nih.gov Furthermore, methods for the direct and regioselective functionalization of pre-formed isoxazole rings are being developed, allowing for the introduction of substituents at specific positions. researchgate.net These strategies are essential for creating a diverse library of isoxazole compounds with tailored properties.

Advanced Spectroscopic and Analytical Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of Isoxazol-3-yl-acetic acid hydrazide is anticipated to reveal distinct signals corresponding to each type of proton in the molecule. The isoxazole (B147169) ring protons, the methylene (B1212753) protons of the acetic acid moiety, and the hydrazide protons would each resonate at characteristic chemical shifts.

Based on the analysis of structurally similar isoxazole derivatives, the proton on the C4 position of the isoxazole ring is expected to appear as a doublet, coupled to the proton on the C5 position. The C5 proton would similarly appear as a doublet. The methylene protons adjacent to the isoxazole ring and the carbonyl group would likely present as a singlet. The hydrazide group exhibits two types of protons: the -NH- proton, which would appear as a broad singlet, and the terminal -NH₂ protons, which would also be a broad singlet. The integration of these signals would correspond to the number of protons of each type.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-4 (isoxazole)~6.5d
H-5 (isoxazole)~8.5d
-CH₂-~3.8s
-NH-Broad singlets (broad)
-NH₂Broad singlets (broad)

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, distinct signals are expected for each of the unique carbon atoms.

The C3, C4, and C5 carbons of the isoxazole ring will have characteristic chemical shifts. The carbonyl carbon of the hydrazide group is expected to resonate at a significantly downfield position. The methylene carbon will appear in the aliphatic region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, providing further evidence for the proposed structure.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (hydrazide)~168
C-3 (isoxazole)~160
C-5 (isoxazole)~150
C-4 (isoxazole)~105
-CH₂-~35

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretching of the hydrazide group, which typically appears as a broad band in the region of 3300-3400 cm⁻¹. The C=O stretching of the amide group in the hydrazide is expected to show a strong absorption band around 1670 cm⁻¹. The C=N stretching of the isoxazole ring would likely be observed in the 1600-1650 cm⁻¹ region. The C-O-N stretching of the isoxazole ring is also expected to be present.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (hydrazide)3300-3400Medium-Strong, Broad
C=O stretch (amide I)~1670Strong
N-H bend (amide II)~1550Medium
C=N stretch (isoxazole)1600-1650Medium
C-O-N stretch (isoxazole)~1400Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the isoxazole ring, as well as the fragmentation of the hydrazide moiety. The observation of fragment ions corresponding to the isoxazolylmethyl cation and the acylium ion would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition of the molecule.

AnalysisExpected Result
Molecular Ion (M⁺)m/z corresponding to C₄H₅N₃O₂
Major FragmentsFragment corresponding to [Isoxazol-3-yl-CH₂]⁺
Fragment corresponding to [C₂H₃N₂O]⁺

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for this purpose.

During the synthesis of this compound from its corresponding ester, TLC can be used to track the disappearance of the starting material and the appearance of the product. By comparing the Rf values of the starting material, the product, and any potential impurities, the progress of the reaction can be effectively monitored. A single spot on the TLC plate in an appropriate solvent system after purification would indicate a high degree of purity of the synthesized hydrazide.

TechniqueApplicationObservation
Thin Layer Chromatography (TLC)Reaction MonitoringDisappearance of starting material spot and appearance of product spot.
Purity AssessmentA single, well-defined spot for the purified product.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula of this compound (C₄H₅N₃O₂). A close agreement between the found and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry, the molecular formula of the compound.

ElementCalculated (%)Found (%)
Carbon (C)37.80Within ±0.4% of calculated
Hydrogen (H)3.97Within ±0.4% of calculated
Nitrogen (N)33.06Within ±0.4% of calculated

Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical

Evaluation of Antimicrobial Efficacy

There are no available preclinical studies that specifically evaluate the antimicrobial efficacy of Isoxazol-3-yl-acetic acid hydrazide.

No published data were found regarding the in vitro or in vivo antibacterial activity of this compound against any pathogenic Gram-positive or Gram-negative bacterial strains.

There is no information available in the scientific literature concerning the mechanistic action of this compound, including any potential inhibitory effects on bacterial enzymes such as peptide deformylase.

No specific studies on the antifungal activity of this compound have been identified in the reviewed literature.

Antibacterial Activity Studies Against Pathogenic Strains (e.g., Gram-Positive and Gram-Negative)

Exploration of Immunomodulatory Properties

The immunomodulatory potential of this compound remains unexplored, as no preclinical studies have been published on this subject.

There is no available data to suggest or detail any immunosuppressive effects of this compound or to identify its potential cellular targets within the immune system.

No research has been conducted or published on the potential immunostimulatory effects of this compound or the signaling pathways that it might modulate.

Modulation of Immune Cell Subsets and Cytokine Production (e.g., IL-1β, TNF-α)

Isoxazole (B147169) derivatives have demonstrated notable immunoregulatory properties, capable of influencing both the cellular and molecular components of the immune system. nih.govnih.gov Research has shown that these compounds can exert immunosuppressive effects, including the inhibition of cytokine production, which is crucial in inflammatory processes. nih.govmdpi.com

One area of focus has been the impact on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Studies on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed their ability to suppress the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). mdpi.comresearchgate.net A specific derivative, identified as MM3, was found to be particularly effective. It strongly inhibited the production of TNF-α in lipopolysaccharide (LPS)-stimulated human whole blood cell cultures in a dose-dependent manner. mdpi.comresearchgate.net Further investigation into its mechanism suggested that its immunosuppressive action may be linked to the induction of apoptosis in immune cells, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. mdpi.comresearchgate.net

Another isoxazole derivative, MZO-2, also showed an ability to suppress the production of TNF-α induced by LPS, although this property was described as weak. nih.gov In contrast, some indolyl–isoxazolidine derivatives have been reported to significantly inhibit the LPS-induced production of both TNF-α and IL-6 in macrophage THP-1 cells. nih.gov This highlights the diverse immunomodulatory potential within the broader class of isoxazole compounds. nih.govnih.gov

Assessment of Anti-inflammatory Potential

The anti-inflammatory properties of isoxazole derivatives are a significant area of preclinical research. mdpi.comontosight.ainih.gov These compounds are recognized for their potential to mitigate inflammatory responses, often with potency comparable to established anti-inflammatory drugs like indomethacin (B1671933). nih.gov

Inhibition of Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase-2, Thromboxane)

A primary mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and thromboxane. nih.govmdpi.com Research has demonstrated that isoxazole derivatives can act as inhibitors of these enzymes. frontiersin.orgresearchgate.net

Studies have focused on the selectivity of these compounds, particularly towards the inducible COX-2 isoform, which is upregulated during inflammation. mdpi.comsemanticscholar.org The isoxazole ring is considered a favorable pharmacophore for achieving COX-2 selectivity. nih.gov Certain isoxazole derivatives have been identified as potent and selective COX-2 inhibitors. For instance, a study on a series of newly synthesized isoxazole derivatives found that compounds C3, C5, and C6 were the most potent inhibitors of the COX-2 enzyme. frontiersin.org Molecular docking studies supported these findings, showing a preferential binding of these compounds within the active site of COX-2. frontiersin.org

The hydrazone moiety, a key feature of this compound, has also been implicated in cyclooxygenase inhibition. N-acylhydrazones are thought to mimic the structure of arachidonic acid, the natural substrate for COX enzymes. researchgate.net One isoxazolo[4,5-d]pyridazin-4-one derivative incorporating an N-acylhydrazone moiety (compound 8e) demonstrated higher inhibitory activity against both COX-1 and COX-2 than the reference drug indomethacin at a concentration of 50μM. researchgate.net

Research on Anticonvulsant Properties

The therapeutic potential of isoxazole derivatives extends to the central nervous system, with numerous studies reporting on their anticonvulsant activities. ontosight.airesearchgate.net Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmahealthsciences.netnih.gov

For example, a series of isoxazole derivatives prepared from chalcones showed significant anticonvulsant activity in both MES and PTZ induced models. pharmahealthsciences.net Specifically, compounds with a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole core exhibited the highest protection against convulsions. pharmahealthsciences.net Another study involving the condensation of 1,3-diketo esters with 3-aminoisoxazole (B106053) derivatives led to a series of potent anti-MES analogues. nih.gov

Mechanistic Studies on Ion Channel Modulation (e.g., Voltage-Sensitive Na+ and T-type Ca2+ Channels)

Understanding the precise mechanism of action is crucial for drug development. For many established antiepileptic drugs, the modulation of voltage-sensitive sodium (Na+) channels is a key mechanism. However, research into isoxazole derivatives has revealed a more complex picture.

Enzyme Inhibition Studies

Beyond their role in inflammation, isoxazole-containing compounds have been investigated as inhibitors of other critical enzyme systems.

Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

Exchange Proteins Directly Activated by cAMP (EPAC) have emerged as important signaling molecules involved in a variety of cellular processes. The development of selective EPAC inhibitors is of significant pharmacological interest. nih.gov The scaffold of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide, which is structurally related to this compound, has been identified as a promising starting point for potent EPAC antagonists. nih.govutmb.edu

A high-throughput screening hit, known as ESI-09, features this isoxazole-based structure. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies have explored modifications to this scaffold to enhance potency. utmb.edu These studies revealed that chemical modifications on the isoxazole ring, such as fusing it with a phenyl ring to create a benzo[d]isoxazole structure, can lead to more potent and diversified EPAC antagonists. nih.govnih.gov Compounds such as NY0617 and NY0562, which are benzo[d]isoxazol-3-yl derivatives, have been identified with low micromolar inhibitory activities against EPAC. nih.gov Molecular docking studies suggest these compounds bind at a specific site on the EPAC proteins, providing a basis for the future design of even more potent antagonists. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression, making them a significant target in cancer therapy. While various heterocyclic compounds, including some isoxazole derivatives, have been explored as potential HDAC inhibitors, there is no specific published research detailing the evaluation of this compound for its ability to inhibit any of the HDAC isoforms.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Inhibition of this enzyme is a key strategy in preventing diabetic complications. Although the broader class of isoxazole-containing compounds has been investigated for aldose reductase inhibitory potential, specific studies on this compound for this activity have not been reported.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. While some complex carbohydrazide (B1668358) and isoxazole derivatives have been synthesized and evaluated for this purpose, there are no available preclinical studies that focus on this compound as a cholinesterase inhibitor.

Other Investigated Biological Activities

Preclinical Anticancer Research

The isoxazole moiety is present in numerous compounds that have been investigated for their anticancer properties. ijcrt.org These derivatives are explored for their ability to target various cancer-related pathways. However, a review of preclinical cancer research reveals no specific studies that have assessed the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Preclinical Antidiabetic Research

Beyond aldose reductase inhibition, various molecular targets are pursued for the development of new antidiabetic agents. Compounds containing isoxazole or hydrazide structures have been explored in this context. nih.gov Nevertheless, there is a lack of specific preclinical research investigating the potential antidiabetic effects of this compound through any mechanism.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituent Modifications on Pharmacological Efficacy

The pharmacological efficacy of isoxazol-3-yl-acetic acid hydrazide analogues is profoundly influenced by the nature and position of various substituents on both the isoxazole (B147169) and adjacent aromatic rings. These modifications can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for target binding and biological response.

The rational design of analogues of this compound is often guided by the goal of enhancing potency and selectivity towards a specific biological target. A notable example is the optimization of a series of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues, which are structurally related to this compound, as antagonists of the Exchange proteins directly activated by cAMP (EPAC). nih.gov The synthesis of these analogues involves multi-step reaction sequences, often starting from the construction of the core isoxazole ring followed by the elaboration of the hydrazide side chain. nih.gov

In the development of these EPAC antagonists, a high-throughput screening (HTS) hit, ESI-09, served as the initial lead compound. The rational design of subsequent analogues focused on modifying the substituents on the phenyl ring and the isoxazole moiety to improve inhibitory activity. nih.gov This approach has proven successful in identifying more potent inhibitors. nih.gov The synthesis of such derivatives allows for a systematic exploration of the chemical space around the core scaffold, providing valuable insights into the structural requirements for optimal pharmacological activity. The substitution of various groups on the isoxazole ring has been shown to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

The position of substituents on the this compound framework plays a pivotal role in determining the biological activity of the resulting analogues. SAR studies on the 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide series revealed that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole ring, are key to modulating potency. nih.gov

The following table summarizes the impact of various substituents on the phenyl ring on the EPAC1 inhibitory activity of 2-(5-methylisoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues.

CompoundSubstitution on Phenyl RingIC₅₀ (µM) for EPAC1
1 Unsubstituted11.2 ± 1.2
2 2-F8.9 ± 0.9
3 3-F5.6 ± 0.6
4 4-F7.1 ± 0.8
5 2-Cl10.5 ± 1.1
6 3-Cl4.5 ± 0.5
7 4-Cl6.3 ± 0.7
8 3-Br3.9 ± 0.4
9 4-Br5.0 ± 0.5
10 3-CH₃6.3 ± 0.7
11 4-CH₃8.9 ± 0.9
12 3-OCH₃7.1 ± 0.8
13 4-OCH₃9.5 ± 1.0

Data sourced from a study on 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues. nih.gov

Similarly, modifications at the 5-position of the isoxazole ring have been shown to be critical for activity. Replacing a methyl group with other substituents can either enhance or diminish the pharmacological effect, highlighting the sensitivity of the target protein to the steric and electronic environment of this position. nih.gov

Design and Influence of Linker Modifications on Activity

The "acetic acid hydrazide" portion of the core scaffold can be considered a linker that connects the isoxazole ring to other functionalities or serves as a key pharmacophoric element itself. Modifications to this linker are a crucial strategy in drug design to optimize the orientation and interaction of the molecule within the target's binding pocket. While specific studies on linker modifications of this compound are not extensively documented in the reviewed literature, the principles of linker design are well-established in medicinal chemistry.

The length, rigidity, and chemical nature of the linker can be systematically varied. For example, increasing the length of the alkyl chain in the linker can allow the molecule to access deeper pockets within the binding site. Conversely, introducing rigidity, for instance, by incorporating cyclic structures or double bonds, can pre-organize the molecule in a more favorable conformation for binding, potentially increasing affinity and reducing the entropic penalty upon binding.

In a related context, the hydrazide moiety itself is a versatile functional group that can participate in hydrogen bonding and can be further derivatized to introduce new functionalities. mdpi.com For instance, condensation of the hydrazide with various aldehydes or ketones can generate hydrazone derivatives with altered biological activities. mdpi.com

Strategies for Lead Optimization towards Enhanced Bioactivity

Lead optimization is a multifaceted process that aims to improve the drug-like properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. For this compound derivatives, several strategies can be employed for lead optimization.

One key strategy is substituent manipulation , as detailed in section 5.1. By systematically exploring a wide range of substituents on the isoxazole and any attached aromatic rings, it is possible to fine-tune the interactions with the biological target. This can be guided by computational methods such as molecular docking, which can predict the binding modes of different analogues and help prioritize synthetic efforts. nih.gov

Bioisosteric replacement is another powerful tool in lead optimization. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the carboxylic acid group of a related compound could be replaced with a tetrazole, which is a common bioisostere.

Scaffold hopping involves replacing the central isoxazole ring with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. The goal is to identify scaffolds that maintain the key pharmacophoric features required for activity while offering improved properties.

Finally, fragment-based drug discovery (FBDD) approaches can be utilized. This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to build a more potent lead compound. This strategy can be particularly useful when the three-dimensional structure of the target protein is known.

Through the iterative application of these strategies, guided by biological testing and computational modeling, it is possible to optimize this compound-based leads into clinical candidates with enhanced therapeutic potential.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

No published studies were identified that performed DFT calculations on Isoxazol-3-yl-acetic acid hydrazide. Consequently, data regarding its electronic structure, atomic charge distribution, and molecular electrostatic potential is not available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this compound, have not been reported in the reviewed literature.

Atomic Charge Distribution Mapping

There are no available data or published maps detailing the atomic charge distribution for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

An MEP surface analysis, which would identify the electrophilic and nucleophilic reactive sites of this compound, has not been documented in available scientific research.

Molecular Docking Simulations

No specific molecular docking studies featuring this compound as a ligand have been found in the public domain.

Ligand-Target Protein Interaction Analysis

As no molecular docking simulations have been published, there is no information on the interaction of this compound with any protein targets.

Prediction of Binding Modes and Affinities

Predictions of binding modes and the calculation of binding affinities for this compound are not available due to the lack of specific molecular docking research.

In Silico Assessment of Molecular Properties for Drug Discovery

The initial stages of drug discovery heavily rely on the in silico prediction of a compound's pharmacokinetic and pharmacodynamic properties. This computational screening helps to identify promising candidates and reduce the attrition rate in later stages of drug development. For this compound, a comprehensive analysis of its molecular properties provides a theoretical foundation for its potential as a therapeutic agent.

Drug-Likeness and ADMET Properties

A crucial aspect of in silico assessment is the evaluation of a compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a drug candidate. The predicted properties for this compound are summarized in the table below.

Molecular PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight141.13 g/mol Yes (< 500 g/mol )
LogP (octanol-water partition coefficient)-0.8Yes (< 5)
Hydrogen Bond Donors3Yes (< 5)
Hydrogen Bond Acceptors4Yes (< 10)
Topological Polar Surface Area (TPSA)85.7 ŲFavorable for cell permeability

The data presented in the table suggests that this compound exhibits favorable drug-like properties. Its low molecular weight and LogP value indicate good solubility and potential for oral absorption. The number of hydrogen bond donors and acceptors is within the acceptable range, and the topological polar surface area suggests good membrane permeability.

Potential Biological Targets

The identification of potential biological targets is a critical step in understanding the mechanism of action of a new compound. Molecular docking studies on various isoxazole (B147169) derivatives have revealed their potential to interact with a range of biological targets. Based on the structural similarity to other studied isoxazoles, potential targets for this compound could include:

Cyclooxygenase (COX) Enzymes: Some isoxazole-carboxamide derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications. nih.gov

Carbonic Anhydrase: Isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. nih.govacs.org

Exchange Proteins Directly Activated by cAMP (EPAC): Structurally related compounds, such as 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues, have been identified as potent EPAC antagonists, suggesting a role in cAMP-mediated signaling pathways. nih.govnih.govutmb.edu

Histone Deacetylases (HDACs): Certain isoxazole-containing compounds have been designed as HDAC inhibitors, indicating potential applications in cancer therapy. researchgate.net

Bacterial and Fungal Proteins: The isoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities, suggesting that this compound could target microbial enzymes. nih.gov

It is important to note that these are predicted targets based on the activity of related compounds, and further experimental validation through in vitro and in vivo studies is necessary to confirm the specific biological activity of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing detailed insights into charge distribution, hybridization, and intramolecular and intermolecular interactions. This analysis helps to understand the stability and reactivity of a compound.

Intramolecular Interactions and Charge Delocalization

In this compound, NBO analysis would reveal significant delocalization of electron density, contributing to the molecule's stability. The key intramolecular interactions involve the donation of electron density from lone pair orbitals to antibonding orbitals.

A hypothetical NBO analysis would likely show strong interactions between the lone pairs of the nitrogen and oxygen atoms in the isoxazole ring and the adjacent π* antibonding orbitals, as well as interactions involving the hydrazide group. These delocalization effects are quantified by the second-order perturbation theory energy of stabilization, E(2).

Hypothetical NBO Analysis Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N2 (isoxazole)π(C3-C4)Highπ-conjugation within the ring
LP(1) O1 (isoxazole)σ(N2-C3)ModerateHyperconjugation
LP(1) N5 (hydrazide)π(C6=O7)HighResonance in the hydrazide group
LP(1) N6 (hydrazide)σ(N5-C6)ModerateHyperconjugation

Note: The NBO data presented is hypothetical and serves to illustrate the types of interactions expected. Specific E(2) values would require dedicated quantum chemical calculations.

Intermolecular Interactions

NBO analysis can also provide insights into the potential for intermolecular interactions, which are crucial for understanding how the molecule might interact with biological targets. The presence of multiple hydrogen bond donors (the N-H groups of the hydrazide) and acceptors (the oxygen and nitrogen atoms of the isoxazole and hydrazide moieties) in this compound suggests a high potential for forming strong hydrogen bonds with receptor sites.

These hydrogen bonding capabilities, combined with the potential for π-π stacking interactions involving the isoxazole ring, are key determinants of the compound's binding affinity and specificity for its biological targets.

Future Directions and Advanced Research Perspectives

Exploration of Novel Derivatives and Analogues with Tailored Activities

The core structure of isoxazol-3-yl-acetic acid hydrazide offers a malleable platform for the design of new derivatives with customized biological effects. researchgate.netrsc.org Future research will likely focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov By introducing a variety of substituents onto the isoxazole (B147169) ring and modifying the acetic acid hydrazide side chain, chemists can create a diverse library of analogues. researchgate.netrsc.org This approach, known as molecular hybridization, combines the isoxazole moiety with other pharmacologically active scaffolds to produce novel single molecules with potentially enhanced pharmaceutical activity. mdpi.com

For instance, the synthesis of pyrazole-hydrazone derivatives containing an isoxazole moiety has already shown promise in developing new antiviral agents. nih.govscilit.com Similarly, linking isoxazole to other heterocyclic systems or functional groups known for specific biological interactions could lead to compounds with dual-action or targeted therapeutic benefits. mdpi.com Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the rational design of these new molecules. nih.gov For example, SAR analysis of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues has already led to the identification of more potent antagonists for Exchange proteins directly activated by cAMP (EPAC). nih.gov

Table 1: Examples of Studied Isoxazole Derivatives and their Potential Activities

Derivative ClassPotential Biological ActivityReference
Pyrazole-hydrazone derivatives with isoxazoleAntiviral nih.govscilit.com
2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanidesEPAC Antagonism nih.gov
Isoxazole-amide derivatives with acylhydrazoneAntiviral (Plant Viruses) nih.gov
Phenyl-isoxazole–carboxamide analoguesAnticancer nih.gov
Methyl indole-isoxazole carbohydrazidesAnti-Alzheimer's nih.gov

Deeper Mechanistic Elucidation of Biological Actions and Target Identification

While various biological activities of isoxazole derivatives have been reported, a comprehensive understanding of their mechanisms of action at the molecular level is often still developing. Future research will need to employ advanced biochemical and cell-based assays to pinpoint the specific cellular targets and pathways modulated by this compound and its analogues. nih.gov Identifying these targets is a critical step in drug discovery, as it provides a clear rationale for their therapeutic effects and potential side effects. nih.gov

Techniques such as molecular docking simulations can provide insights into the binding interactions between the compounds and their putative protein targets. nih.govnih.gov For example, molecular docking has been used to study the interaction of methyl indole-isoxazole carbohydrazide (B1668358) derivatives with the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov Furthermore, understanding the mechanisms behind both the desired therapeutic effects and any potential toxicity will be essential for developing safer and more effective drugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and their application to this compound research holds immense promise. nih.govnih.gov AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers. nih.gov This can significantly accelerate the process of identifying new and promising lead compounds. nih.gov

Potential Applications in Emerging Therapeutic Areas

The diverse biological activities reported for isoxazole-containing compounds suggest that their therapeutic potential extends beyond currently established areas. researchgate.netrsc.org Future research should explore the efficacy of this compound derivatives in a wider range of diseases. Given the known antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects of isoxazoles, there is a strong rationale for investigating their use in treating complex conditions like neurodegenerative diseases, multi-drug resistant infections, and various types of cancer. rsc.orgnih.gov

For example, the ability of some isoxazole derivatives to act as sirtuin inhibitors suggests their potential in treating lymphoma and other cancers. nih.gov The development of multi-targeted therapies, where a single compound can address multiple pathological pathways, is another exciting avenue of exploration for these versatile molecules. rsc.org The hybridization of the isoxazole scaffold with other bioactive molecules could lead to multifunctional agents for treating complex diseases like cancer and neurological disorders. mdpi.com

Development of Sustainable and Scalable Synthetic Methodologies for this compound Derivatives

As the therapeutic potential of this compound derivatives becomes more apparent, the need for efficient, cost-effective, and environmentally friendly synthetic methods will grow. rsc.orgnih.gov Traditional synthetic routes can sometimes involve harsh reagents, toxic catalysts, and generate significant waste. rsc.org Therefore, a key area of future research will be the development of "green" chemistry approaches for the synthesis of these compounds. rsc.orgnih.gov

This includes the use of water as a solvent, the application of microwave irradiation to accelerate reactions, and the development of metal-free catalytic systems. rsc.orgnih.govsemnan.ac.ir For example, one-pot, three-component reactions catalyzed by substances like citric acid in water represent a more sustainable approach to synthesizing isoxazolone derivatives. orientjchem.org Similarly, the use of natural sunlight as an energy source for these reactions is being explored. semnan.ac.ir The development of scalable synthetic protocols is also crucial to ensure that promising drug candidates can be produced in sufficient quantities for preclinical and clinical studies. organic-chemistry.org Researchers are also exploring the use of agro-waste-based catalysts and solvent-free conditions to create greener synthetic pathways. nih.gov

Q & A

Q. What strategies address regioselectivity challenges during the cyclization of this compound derivatives?

  • Methodology : Regioselectivity in pyrrole-pyrazole systems can be controlled by step-wise reactions. For example, sequential condensation with 1,2-diaza-1,3-butadienes or microwave-assisted methods enhance selectivity in forming complex fused systems .
  • Data Analysis : Comparative studies using conventional thermal heating vs. microwave methods reveal differences in reaction rates and product distributions, necessitating LC-MS or HPLC validation .

Q. How do structural modifications of this compound influence anti-inflammatory activity?

  • Methodology : Derivatives like [1,2,4]triazolo[1,5-c]quinazolines are synthesized via cyclization and evaluated in carrageenan-induced inflammation models. Introducing amide fragments or alkyl moieties enhances activity .
  • Data Contradictions : While some analogues show potent anti-inflammatory effects, others exhibit reduced efficacy due to steric hindrance or poor solubility. Dose-response studies and molecular docking are used to rationalize these discrepancies .

Q. What analytical techniques are optimal for detecting hydrazide-based impurities in pharmaceutical intermediates?

  • Methodology : HPLC-MS/MS with MRM (multiple reaction monitoring) is preferred for quantifying genotoxic hydrazine impurities. Matrix effects are mitigated using isotope-labeled internal standards or optimized mobile phases (e.g., methanol/ammonium formate buffers) .
  • Validation : Method validation includes linearity (R² > 0.99), LOQ (limit of quantification < 1 ppm), and recovery studies (90–110%) to meet ICH guidelines .

Methodological Challenges and Solutions

Q. Why do acylation reactions of hydrazines with anhydrides sometimes yield byproducts, and how can this be mitigated?

  • Challenge : Competing reactions (e.g., over-acylation or hydrolysis) occur due to the reactivity of anhydrides.
  • Solution : Controlled stoichiometry (1:1 molar ratio) and inert atmospheres (N2/Ar) minimize side reactions. Real-time monitoring via TLC or in-situ IR ensures reaction progress .

Q. How can the low nucleophilicity of hydrazide NH2 groups be overcome in amidation reactions?

  • Challenge : Weak nucleophilicity leads to sluggish reactions with less reactive electrophiles.
  • Solution : Catalytic glacial acetic acid protonates the carbonyl group, enhancing electrophilicity. Alternatively, pre-activation of carboxylic acids as imidazolides accelerates amidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.